![molecular formula C17H16BrF3N4O B2650082 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide CAS No. 2034258-74-5](/img/structure/B2650082.png)
3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
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Overview
Description
3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate reacts with piperidine under basic conditions.
Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction between the brominated intermediate and benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids are used as reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide may exhibit anticancer properties. For instance, derivatives that inhibit the phosphatidylinositol 3-kinase (PI3K) pathway have shown promise in treating various cancers due to their role in cell growth and survival. The inhibition of specific PI3K isoforms can lead to reduced tumor growth and increased apoptosis in cancer cells .
Inhibition of Trypanosoma brucei
The compound's structural features suggest potential efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research has highlighted the need for new therapeutic options targeting this parasite, particularly through the inhibition of essential enzymes like S-Adenosylmethionine decarboxylase (AdoMetDC). Compounds with similar pyrimidineamine motifs have demonstrated selective inhibition against T. brucei while sparing human enzymes, indicating a promising lead for further development .
Inflammation Modulation
Another area of interest is the modulation of inflammatory responses. The P2Y14 receptor, which mediates inflammatory activity, has been targeted by various antagonists. Compounds that interact with this receptor could potentially reduce inflammation-related conditions. The structure of this compound may lend itself to modifications that enhance its binding affinity to this receptor .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(1-(6-(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)benzamide
- 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)benzamide
Uniqueness
Compared to similar compounds, 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is unique due to the specific positioning of the trifluoromethyl group and the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Biological Activity
3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a bromine atom, a trifluoromethyl group, and a piperidine moiety linked to a benzamide structure. The molecular formula is C17H17BrF3N3O, and its unique structure positions it as a candidate for various biological activities, particularly in the fields of antifungal and anticancer research.
Antimicrobial Properties
Research indicates that compounds containing pyrimidine and piperidine structures, such as this compound, have demonstrated antimicrobial activities. Preliminary studies suggest that this compound may exhibit antifungal and anticancer properties:
- Antifungal Activity : Similar pyrimidine derivatives have shown effectiveness against specific fungal strains. The antimicrobial activities are typically evaluated using in vitro assays against microorganisms, with results indicating potential for high efficacy.
- Anticancer Activity : Related compounds have been investigated for their ability to inhibit cancer cell proliferation. The mechanism of action may involve interactions with specific enzymes or receptors implicated in cancer pathways .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies highlight its potential interactions with:
- Class I PI3-Kinase Enzymes : Compounds similar to this one have shown potent inhibitory activity against Class I PI3K enzymes, which are critical in various cellular processes including growth and survival of cancer cells .
- Enzymatic Targets : The compound may interact with enzymes involved in disease pathways, potentially leading to therapeutic effects against malignancies and inflammatory diseases .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
Compound Name | Structure Features | Biological Activity | Notability |
---|---|---|---|
5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Contains fluorine instead of bromine | Antifungal activity | Exhibits excellent antifungal properties |
2-methyl-N-(1-(6-fluoro-pyrimidin-4-yl)piperidin-4-yl)benzamide | Lacks trifluoromethyl group | Potential anticancer activity | Similar piperidine structure but different halogen |
N-(1-(6-chloro-pyrimidin-4-yl)piperidin-4-yl)benzamide | Chlorinated variant | Investigated for antibacterial activity | Different halogen may influence biological activity |
This comparative analysis highlights how variations in halogen substitution and functional groups can significantly affect biological activities and therapeutic potential.
Properties
IUPAC Name |
3-bromo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF3N4O/c18-12-3-1-2-11(8-12)16(26)24-13-4-6-25(7-5-13)15-9-14(17(19,20)21)22-10-23-15/h1-3,8-10,13H,4-7H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKEIQVSDOBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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